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molecular formula C14H12O2 B3191628 9,10-Anthracenedione, 1,4,4a,9a-tetrahydro- CAS No. 56136-14-2

9,10-Anthracenedione, 1,4,4a,9a-tetrahydro-

Cat. No. B3191628
M. Wt: 212.24 g/mol
InChI Key: XPCZSIPRUSOJFO-UHFFFAOYSA-N
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Patent
US04235666

Procedure details

The operation is as in Example 1 except for using 424 g of 1,4,4a,9a-tetrahydro-anthraquinone, 2 liters of toluene and 4 g of catalyst. After two hours of reaction, hydrogen is no longer absorbed. 28.5 Grams of 1,2,3,4-tetrahydro9,10-anthracene-diol containing the catalyst are repeated by filtration and, after concentration of the solution, 402 g of 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione are obtained.
Quantity
424 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:14]2[CH:5]([C:6](=[O:16])[C:7]3[C:12]([C:13]2=[O:15])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH2:4][CH:3]=[CH:2]1.[H][H]>C1(C)C=CC=CC=1>[CH2:4]1[CH:5]2[CH:14]([C:13](=[O:15])[C:12]3[C:7]([C:6]2=[O:16])=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
424 g
Type
reactant
Smiles
C1C=CCC2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
4 g
Type
catalyst
Smiles
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is no longer absorbed
FILTRATION
Type
FILTRATION
Details
28.5 Grams of 1,2,3,4-tetrahydro9,10-anthracene-diol containing the catalyst are repeated by filtration

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2C(C3=CC=CC=C3C(C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 402 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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